PEG12 Linkers Confer Superior Pharmacokinetics and Reduced Aggregation in High-DAR ADCs Compared to PEG4 and PEG8
In a head-to-head study of cleavable pendant-type PEG linkers (PEG4, PEG8, PEG12) conjugated to Trastuzumab with MMAE payload (DAR8), the PEG12-containing ADC demonstrated a superior pharmacokinetic (PK) profile and the lowest aggregate content compared to PEG8 and PEG4 variants [1]. The study also evaluated a DAR4-ADC lacking a PEG linker as an additional baseline [1].
| Evidence Dimension | In vivo pharmacokinetic profile (better PK) and aggregate content (stability) |
|---|---|
| Target Compound Data | PEG12-DAR8-ADC: Superior PK profile and lowest aggregate content among PEGylated variants. |
| Comparator Or Baseline | PEG8-DAR8-ADC and PEG4-DAR8-ADC: Inferior PK profile and higher aggregate content. DAR4-ADC without PEG: Worst PK profile and highest aggregation. |
| Quantified Difference | Not explicitly quantified in abstract; reported as qualitative superiority: 'better PK profile' and 'aggregates content decreases as the PEG length increases'. |
| Conditions | In vivo pharmacokinetic studies and stability studies at 40°C in formulation buffer, monitored by native size-exclusion chromatography. ADCs based on Trastuzumab, cleavable pendant-type PEG linkers, and auristatin E (MMAE). |
Why This Matters
Improved pharmacokinetics and reduced aggregation are critical for ADC efficacy and manufacturability, directly influencing therapeutic index and shelf-life.
- [1] Journal for ImmunoTherapy of Cancer. Abstract 953: Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. 2025;13(Suppl 2):A1079. View Source
